molecular formula C16H16N10O B2967496 [1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034506-41-5

[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Número de catálogo: B2967496
Número CAS: 2034506-41-5
Peso molecular: 364.373
Clave InChI: FUZPPXLEKNIJFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring two distinct fused triazole-containing cores: a [1,2,4]triazolo[1,5-a]pyrimidine and a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine. These moieties are linked via a piperazine-methanone scaffold.

The synthesis of such compounds typically involves multi-step heterocyclization reactions. For example, triazolo[1,5-a]pyrimidine derivatives are often synthesized from precursors like 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which can undergo cyclization with hydrazine or other nucleophiles to form oxadiazoles, thiadiazoles, or additional triazole rings . The piperazine linker is introduced through nucleophilic substitution or coupling reactions, as seen in the preparation of piperazinyl-triazolopyrazines .

Propiedades

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N10O/c1-11-20-21-14-13(17-4-6-25(11)14)23-7-9-24(10-8-23)15(27)12-19-16-18-3-2-5-26(16)22-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZPPXLEKNIJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NN5C=CC=NC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the triazolo and pyrimidine rings through cyclization reactions. The synthetic pathways typically utilize readily available precursors and various coupling strategies to achieve the desired molecular structure.

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine demonstrate significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound H12 , a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, exhibited potent activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .
  • The mechanism of action involves the inhibition of the ERK signaling pathway leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .

Other Biological Activities

Beyond anticancer effects, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promise in other areas:

  • Antibacterial and Antiviral Activities : Some studies suggest that these compounds possess antibacterial and antiviral properties due to their ability to interfere with specific biological targets such as enzymes involved in pathogen metabolism .

Case Studies

Several studies have highlighted the biological potential of [1,2,4]triazolo derivatives:

  • Study on c-Met Kinase Inhibition :
    • A series of triazolo derivatives were evaluated for their ability to inhibit c-Met kinase. One notable compound demonstrated an IC50 value of 48 nM against c-Met kinase while exhibiting low micromolar activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
  • Mechanistic Insights :
    • Research involving flow cytometry and apoptosis assays revealed that certain triazolo derivatives can induce cell cycle arrest and apoptosis in cancer cells through intrinsic pathways. This was evidenced by increased Annexin V staining in treated cells compared to controls .

Data Summary

The following table summarizes the biological activities and IC50 values for selected compounds related to [1,2,4]triazolo derivatives:

CompoundTarget Cell LineIC50 Value (μM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition
22iA5490.83c-Met kinase inhibition
22iMCF-70.15c-Met kinase inhibition
22iHeLa2.85c-Met kinase inhibition

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

The target compound belongs to a broader class of fused triazolo-heterocycles. Below is a comparative analysis with structurally related derivatives:

Compound Name Structural Features Synthesis Method Biological Activity References
Target Compound : [1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone Dual triazolo-pyrimidine/pyrazine cores linked via piperazine-methanone Multi-step heterocyclization; piperazine coupling Potential kinase inhibitor (inferred from structural analogs)
Pyrazolo[1,5-a]pyrimidines (e.g., compound 5d in ) Single triazolo-pyrimidine core Cyclocondensation of enaminones with hydrazines Anticancer activity (e.g., protein kinase inhibition)
Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compound 8a in ) Thiazole fused to triazolo-pyrimidine; piperazine substituent Reaction of thiourea with bromo-ketones; piperazine substitution Antimicrobial and anticancer activity (experimental data in )
3,7-Disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones Triazolo-pyrazinone core with alkyl/aryl substituents Acid-mediated cyclization of hydrazides Neurological applications (e.g., GABA receptor modulation)
Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidines (e.g., compound 20 in ) Pyridine-fused pyrazolo-pyrimidine Diazonium salt coupling with active methylene compounds Not explicitly reported; structural analogs suggest kinase inhibition

Key Findings

Bioactivity: The target compound’s dual triazole cores and piperazine linker may enhance binding to ATP pockets in kinases, similar to pyrazolo[1,5-a]pyrimidines, which exhibit nanomolar IC50 values against CDK2 and Aurora kinases .

Synthetic Flexibility: Unlike simpler triazolopyrimidines, the target compound’s synthesis requires advanced coupling strategies (e.g., piperazine-methanone linkage), which are less common in derivatives like 3,7-disubstituted triazolopyrazinones .

Limitations and Opportunities

  • Limitations : The target compound’s synthetic complexity may hinder large-scale production. Derivatives with single triazole cores (e.g., pyrazolo[1,5-a]pyrimidines) offer simpler routes but reduced specificity .
  • Opportunities : Structural optimization (e.g., introducing sulfonyl or fluorinated groups) could enhance bioavailability, as seen in thiazolo-triazolopyrimidines .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Reference
Multi-component fusion3-Amino-1,2,4-triazole, aldehydes, DMF75–90
CDI-mediated couplingCDI, DMFA, 100°C, 24 h60–85
Iodine-catalyzed couplingI₂, TBHP, 1,4-dioxane49–74

Advanced: How can computational methods optimize reaction pathways for triazolopyrazine derivatives?

Methodological Answer:
Quantum chemical calculations and AI-driven platforms like ICReDD’s reaction path search tools enable efficient optimization:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, identifying low-energy pathways .
  • AI-Guided Parameter Tuning : Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalysts) and predict optimal conditions (e.g., iodine/TBHP in 1,4-dioxane for oxidative coupling ).
  • Docking Studies : Validate bioactivity by docking synthesized compounds into enzyme active sites (e.g., cyclooxygenase-2, lanosterol demethylase) using PDB structures .

Key Workflow:

Perform DFT calculations to map potential energy surfaces.

Train AI models on historical reaction data to prioritize solvent/catalyst combinations.

Validate predictions with small-scale experiments before scaling.

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., recrystallized triazolopyrimidines from methanol ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm ).
    • FT-IR : Confirms functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹ ).
  • Mass Spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF.

Advanced: How to address contradictions in bioactivity data across derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Use consistent protocols (e.g., MIC testing for antimicrobial activity with tetracycline/clotrimazole controls ).
  • SAR Analysis : Compare substituent effects (e.g., trifluoromethyl groups enhancing receptor binding ).
  • Meta-Analysis : Aggregate data across studies using statistical tools (e.g., ANOVA for activity variance).

Example:
A derivative with a 3-methyl group may show reduced A2A receptor affinity compared to 3-ethyl analogues due to steric hindrance .

Basic: What safety protocols are recommended for handling triazolopyrazine intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMFA, dioxane ).
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (see SDS for 5H-triazolopyrazolo-pyridine ).
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal.

Advanced: How to design a study evaluating enzymatic inhibition mechanisms?

Methodological Answer:

Enzyme Selection : Choose targets with known crystallographic data (e.g., tyrosine kinase from PDB ).

Kinetic Assays : Measure IC₅₀ via fluorescence polarization or calorimetry.

Computational Validation : Perform molecular dynamics simulations to assess binding stability.

Control Experiments : Compare with reference inhibitors (e.g., staurosporine for kinases).

Q. Table 2: Example Enzymatic Targets

EnzymeAssay TypeReference Compound
Cyclooxygenase-2FluorometricCelecoxib
Lanosterol 14α-demethylaseSpectrophotometricKetoconazole

Advanced: What strategies resolve low yields in triazolopyrimidine coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test iodine, TBAI, or NIS to improve efficiency (e.g., I₂/TBHP increases yields to 74% ).
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with 1,4-dioxane to reduce side reactions.
  • Temperature Control : Reflux at 80–100°C for 24–48 hours with TLC monitoring .

Basic: How to validate purity of intermediates during synthesis?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds.
  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., 573 K for triazolopyrimidine crystals ).
  • Elemental Analysis : Ensure C/H/N ratios align with theoretical values (±0.4%).

Advanced: Integrating AI with experimental design for novel derivatives—best practices?

Methodological Answer:

  • Data Curation : Build a database of reaction conditions, yields, and spectroscopic data.
  • Generative Models : Use GNNs (Graph Neural Networks) to propose synthetically accessible structures.
  • Feedback Loops : Refine AI predictions with robotic high-throughput screening (HTS) results .

Basic: What solvents are preferred for recrystallizing triazolopyrazine derivatives?

Methodological Answer:

  • Methanol : Effective for high-melting-point compounds (e.g., 573 K crystals ).
  • DMFA/i-Propanol Mixtures : Ideal for polar derivatives with low solubility .
  • Ethanol/Water Gradients : Used for thermally sensitive intermediates to prevent decomposition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.